1400W dihydrochloride is a potent and selective inhibitor of human inducible NO synthase with Ki values of 7 nM.
1400W dihydrochloride
CAS No.: 214358-33-5
Cat. No.: VC0007044
Molecular Formula: C₁₀H₁₇Cl₂N₃
Molecular Weight: 250.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 214358-33-5 |
---|---|
Molecular Formula | C₁₀H₁₇Cl₂N₃ |
Molecular Weight | 250.17 g/mol |
IUPAC Name | N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride |
Standard InChI | InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H |
Standard InChI Key | WDJHSQZCZGPGAA-UHFFFAOYSA-N |
SMILES | CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl |
Canonical SMILES | CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl |
Chemical and Structural Properties
Molecular Characteristics
1400W dihydrochloride, chemically designated as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride , is a synthetic small molecule characterized by a benzyl-acetamidine backbone. The dihydrochloride salt enhances its solubility in aqueous buffers (>10 mg/mL) , though stability in such solutions is limited, necessitating fresh preparation for experimental use . The compound’s three-dimensional structure features a planar acetamidine group that facilitates interaction with the iNOS active site, while the aminomethylbenzyl moiety contributes to its selectivity .
Table 1: Key Chemical Properties of 1400W Dihydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 250.2 g/mol | |
Solubility (Aqueous) | >10 mg/mL | |
Storage Conditions | -20°C |
Mechanism of Action
Inhibition of Inducible Nitric Oxide Synthase
1400W dihydrochloride operates as a slow, tight-binding inhibitor of iNOS, with a of 7 nM . Inhibition is NADPH-dependent, and the compound exhibits irreversible or extremely slow reversibility, as evidenced by the lack of iNOS activity recovery 2 hours post-treatment . Kinetic studies reveal a maximal rate constant () of 0.028 s , suggesting a time-dependent inactivation mechanism.
Selectivity Profile
The compound’s selectivity for iNOS over other isoforms is striking. In vitro assays demonstrate a 5,000-fold preference for iNOS over eNOS and a 1,000-fold potency advantage in rat aortic ring studies . Competitive inhibition assays report values of 2 µM for nNOS and 50 µM for eNOS, underscoring its specificity . This selectivity is critical for minimizing off-target effects in vivo, particularly in cardiovascular contexts where eNOS activity is essential for vasodilation.
Table 2: Inhibition Constants of 1400W Dihydrochloride
Pharmacological Effects
Anti-Inflammatory and Immunomodulatory Actions
In a rat model of endotoxin-induced vascular injury, 1400W dihydrochloride reduced iNOS-mediated microvascular damage by >50-fold compared to eNOS . The compound also attenuated colonic inflammation in vivo by inhibiting iNOS-driven leukocyte infiltration and epithelial apoptosis . These effects correlate with diminished NO production, which exacerbates tissue injury through peroxynitrite formation .
Neuroprotection
Cerebral ischemia models reveal that 1400W dihydrochloride decreases neuronal death by 40–60% when administered during oxygen-glucose deprivation . The inhibition of iNOS prevents glutamate excitotoxicity and mitochondrial dysfunction, preserving ATP levels and reducing infarct volume . Additionally, the compound exhibits analgesic properties in mechanical and thermal pain models, likely via suppression of spinal microglial iNOS activity .
Antitumor Activity
Continuous infusion of 1400W dihydrochloride (5 mg/kg/day) in mice bearing mammary carcinomas reduced tumor weight by 50% . This antitumor effect is attributed to the suppression of iNOS-derived NO, which otherwise promotes angiogenesis and immunosuppression . Synergistic effects with chemotherapeutic agents have been proposed but require further validation .
Preclinical and Therapeutic Applications
Sepsis and Shock
In endotoxemic models, 1400W dihydrochloride ameliorates hypotension and organ failure by curtailing excessive NO production. A study by Garvey et al. (1997) demonstrated that the compound’s selectivity prevents the exacerbation of endothelial dysfunction seen with non-selective NOS inhibitors .
Neurodegenerative Diseases
The compound’s neuroprotective efficacy extends to epilepsy models, where it reduces seizure severity and hippocampal neurodegeneration by 30–40% . These findings position 1400W dihydrochloride as a candidate for adjunctive therapy in status epilepticus and traumatic brain injury.
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